molecular formula C16H15BrN2OS B12176771 3-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)propanamide

3-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B12176771
M. Wt: 363.3 g/mol
InChI Key: AGSCEZNCNAEQMQ-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a brominated indole moiety and a thiophene ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)propanamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Formation of Indole Derivative: The brominated indole is then reacted with a suitable amine, such as thiophen-2-ylmethylamine, under appropriate conditions to form the desired indole derivative.

    Amidation: The final step involves the amidation of the indole derivative with a propanoyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)propanamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The bromine and thiophene groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)propanamide
  • 3-(4-fluoro-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)propanamide
  • 3-(4-iodo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)propanamide

Uniqueness

3-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially leading to improved pharmacokinetic properties.

Properties

Molecular Formula

C16H15BrN2OS

Molecular Weight

363.3 g/mol

IUPAC Name

3-(4-bromoindol-1-yl)-N-(thiophen-2-ylmethyl)propanamide

InChI

InChI=1S/C16H15BrN2OS/c17-14-4-1-5-15-13(14)6-8-19(15)9-7-16(20)18-11-12-3-2-10-21-12/h1-6,8,10H,7,9,11H2,(H,18,20)

InChI Key

AGSCEZNCNAEQMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCC(=O)NCC3=CC=CS3)C(=C1)Br

Origin of Product

United States

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